molecular formula C14H11BrO3 B455584 4-[(4-Bromophenoxy)methyl]benzoic acid CAS No. 364623-84-7

4-[(4-Bromophenoxy)methyl]benzoic acid

Cat. No. B455584
M. Wt: 307.14g/mol
InChI Key: SBTXPVSBPVKUCV-UHFFFAOYSA-N
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Description

“4-[(4-Bromophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 . It is related to benzoic acid, which is a monomeric liquid crystal polymer widely used in the electronics and pharmaceutical industries .


Synthesis Analysis

The synthesis of “4-[(4-Bromophenoxy)methyl]benzoic acid” involves chemical reactions that lead to the formation of this compound . It has been used in the chemical modification of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It was also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .


Molecular Structure Analysis

The molecular structure of “4-[(4-Bromophenoxy)methyl]benzoic acid” consists of a benzoic acid group attached to a bromophenoxy group via a methylene bridge . The average mass of the molecule is 307.139 Da, and the mono-isotopic mass is 305.989136 Da .


Physical And Chemical Properties Analysis

“4-[(4-Bromophenoxy)methyl]benzoic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 450.3±30.0 °C at 760 mmHg, and a flash point of 226.1±24.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

A study by Qutob et al. (2022) highlights the use of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants, including acetaminophen, in aqueous environments. While the research does not directly mention 4-[(4-Bromophenoxy)methyl]benzoic acid, it emphasizes the importance of molecular structure in predicting reactivity and degradation pathways of similar compounds. This approach could be applied to understanding the environmental fate and treatment options for 4-[(4-Bromophenoxy)methyl]benzoic acid and its analogs (Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Synthesis of Bioactive Compounds

Research by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to 4-[(4-Bromophenoxy)methyl]benzoic acid, showcases the compound's potential as a key intermediate for the manufacture of bioactive molecules, including pharmaceuticals. The methodology and considerations in this study could provide a foundation for synthesizing and understanding the applications of 4-[(4-Bromophenoxy)methyl]benzoic acid in drug development and other bioactive applications (Qiu, H. Gu, P. Zhang, W.-M. Xu, 2009).

Role in Eliciting Plant Defense Mechanisms

Thakur and Sohal (2013) reviewed the role of elicitors, including benzoic acid derivatives, in inducing resistance in plants against pathogen infection. Elicitors activate chemical defenses in plants, affecting the production of phenolic compounds and the activation of defense-related enzymes. This suggests that derivatives of benzoic acid, potentially including 4-[(4-Bromophenoxy)methyl]benzoic acid, could play a significant role in enhancing plant resistance to pathogens and pests (Thakur, B. S. Sohal, 2013).

Environmental and Health Impact Studies

Liu and Mabury (2020) explored the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, shedding light on the broader implications of using phenolic compounds, including 4-[(4-Bromophenoxy)methyl]benzoic acid. Their review underscores the need for understanding the environmental behavior and potential health impacts of such compounds, suggesting a framework for future research on 4-[(4-Bromophenoxy)methyl]benzoic acid's environmental presence and toxicology (Liu, S. Mabury, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name

4-[(4-bromophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXPVSBPVKUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342848
Record name 4-[(4-Bromophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromophenoxy)methyl]benzoic acid

CAS RN

364623-84-7
Record name 4-[(4-Bromophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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